molecular formula C7H12ClNO B1598630 1-(2-Chloropropanoyl)pyrrolidine CAS No. 75115-52-5

1-(2-Chloropropanoyl)pyrrolidine

Cat. No.: B1598630
CAS No.: 75115-52-5
M. Wt: 161.63 g/mol
InChI Key: QGMQKFMNYCEBSO-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)pyrrolidine is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a 2-chloropropanoyl group. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 2-chloropropanoyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropanoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMQKFMNYCEBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390937
Record name 1-(2-chloropropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75115-52-5
Record name 1-(2-chloropropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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